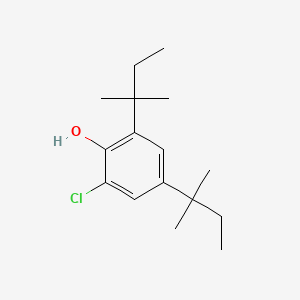
N-methyl-N-(prop-2-yn-1-yl)aniline
概要
説明
N-Methyl-N-(prop-2-yn-1-yl)aniline, also known as NMPAA, is a processable monomer . It has a high solubility in water and organic solvents. The methyl groups allow it to be oxidized easily, which can be used for the synthesis of other compounds . This monomer can be used to make polymers with terminal alkynes or azides .
Synthesis Analysis
NMPAA is synthesized through various chemical reactions . It is known to undergo tricyanovinylation and bond cleavage reactions . The synthesis process involves the oxidation of the methyl groups, which is facilitated by its high solubility in water and organic solvents .Molecular Structure Analysis
The molecular structure of NMPAA is represented by the InChI code: 1S/C10H11N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3 . The molecular weight of NMPAA is 145.2 g/mol .Chemical Reactions Analysis
NMPAA is known to undergo various chemical reactions. For instance, it can undergo visible-light-induced oxidative formylation with molecular oxygen in the absence of an external photosensitizer . This reaction affords the corresponding formamides in good yields under mild conditions .Physical And Chemical Properties Analysis
NMPAA is a powder with a melting point of 20-25 degrees Celsius . It has a high solubility in water and organic solvents .科学的研究の応用
Monomer for Polymer Synthesis
NMPAA serves as a processable monomer due to its high solubility in both water and organic solvents. Its methyl groups facilitate easy oxidation, making it useful for synthesizing other compounds. Researchers explore its potential in designing novel polymers with tailored properties .
Visible-Light-Induced Formylation
In recent studies, NMPAA has been employed in visible-light-induced oxidative formylation reactions. Under mild conditions and without external photosensitizers, it reacts with molecular oxygen to produce formamides. This application highlights its role in sustainable and efficient synthetic methodologies .
NMR Spectroscopy
NMPAA is a challenging sample for nuclear magnetic resonance (NMR) spectroscopy due to its complex structure. Researchers use advanced NMR techniques, such as DEPTQ+, to analyze its proton and carbon environments. Understanding its spectral features aids in characterizing similar compounds .
作用機序
Target of Action
N-methyl-N-(prop-2-yn-1-yl)aniline, also known as NMPAA, is a processable monomer It’s known that the compound can be easily oxidized, suggesting that it may interact with oxidation-related enzymes or pathways .
Mode of Action
It’s known that the compound can act as a photosensitizer . Photosensitizers are molecules that absorb light and transfer that energy to other molecules, often leading to chemical changes. In the case of N-methyl-N-(prop-2-yn-1-yl)aniline, it’s suggested that the compound generates reactive oxygen species (ROS) such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway . These ROS can then interact with other molecules, leading to various biochemical reactions.
Pharmacokinetics
It’s known that the compound has a high solubility in water and organic solvents , which could potentially influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the stability and activity of N-methyl-N-(prop-2-yn-1-yl)aniline. For instance, as a photosensitizer, the compound’s activity could be influenced by light exposure . Additionally, its solubility suggests that it could be affected by the polarity of its environment .
Safety and Hazards
NMPAA is associated with certain safety hazards. It is classified under the GHS07 hazard class . The hazard statements associated with NMPAA include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
NMPAA is a useful synthon in Sonogashira cross-coupling reactions . Its main use is in the production of polymers with chromophores and dyes for plastics . Future research may explore other potential applications of NMPAA in various fields of chemistry.
Relevant Papers Relevant papers for NMPAA include a study on visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines and a product documentation by MilliporeSigma . These papers provide valuable insights into the properties and applications of NMPAA.
特性
IUPAC Name |
N-methyl-N-prop-2-ynylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-9-11(2)10-7-5-4-6-8-10/h1,4-8H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKOCVLSMLKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343324 | |
| Record name | N-methyl-N-(prop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(prop-2-yn-1-yl)aniline | |
CAS RN |
4282-82-0 | |
| Record name | N-methyl-N-(prop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

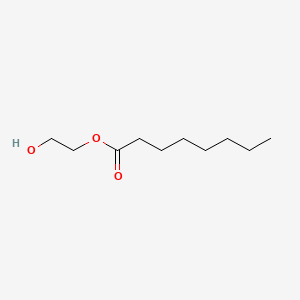

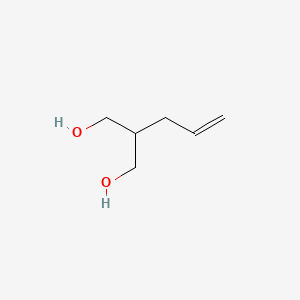


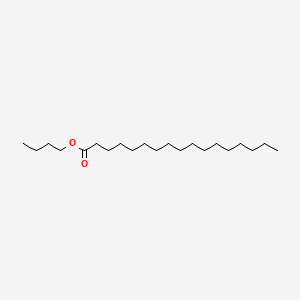
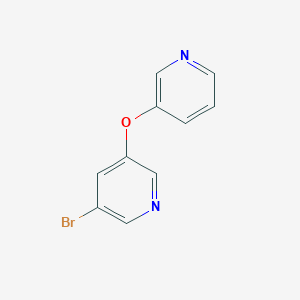
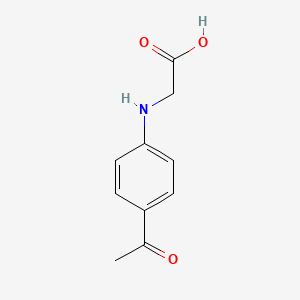
![[3-(Aminomethyl)phenyl]acetic acid hydrochloride](/img/structure/B3052545.png)
![5-(5-Amino-2,4,7,8,9-pentazabicyclo[4.3.0]nona-1,3,5,7-tetraen-9-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3052546.png)

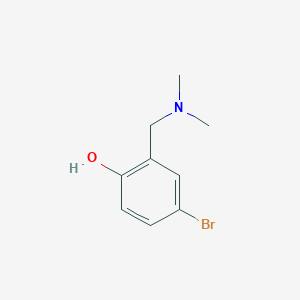
![1-[(Chloromethyl)sulfanyl]butane](/img/structure/B3052552.png)
